Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
CAS No.: 935843-93-9
Cat. No.: VC0045296
Molecular Formula: C11H22N2O2
Molecular Weight: 214.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 935843-93-9 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.309 |
| IUPAC Name | tert-butyl 7-methyl-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
| Standard InChI Key | DUYDMHWWVXLFDB-UHFFFAOYSA-N |
| SMILES | CC1CCNCCN1C(=O)OC(C)(C)C |
Introduction
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is known for its molecular formula, C₁₁H₂₂N₂O₂, and molecular weight of approximately 214.3 g/mol . It is a derivative of the 1,4-diazepane ring system, which is a seven-membered ring containing two nitrogen atoms.
Synonyms and CAS Numbers
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Synonyms: (R)-4-Boc-5-methyl-1,4-diazepane; (R)-1-Boc-7-methyl-1,4-diazepane; tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate .
Synthesis Methods
The synthesis of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate typically involves several key steps:
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Formation of the 1,4-diazepane ring: This can be achieved through intramolecular cyclization reactions involving appropriate precursors.
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Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate as the tert-butylating agent.
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Introduction of the methyl group: This can be achieved through various alkylation reactions.
Research Findings and Applications
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate has potential applications in various fields, including chemistry and biology.
Chemical Applications
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Intermediate in Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules due to its protected amine functionality.
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Derivatives and Analogues: Its derivatives can be used to explore structure-activity relationships in drug discovery.
Biological Applications
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Enzyme Inhibition: Related diazepane derivatives have shown inhibitory effects on certain enzymes, suggesting potential therapeutic applications.
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Protein Interactions: The compound's ability to interact with biological molecules makes it useful for studying protein-ligand interactions.
Comparison with Similar Compounds
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